3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile
Description
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0²⁶]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile is a heterocyclic compound featuring a tricyclic 2,5,7-triazatricyclo[6.4.0.0²⁶]dodeca-1(12),6,8,10-tetraene core conjugated with a ketone and nitrile group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound’s synthesis likely involves condensation reactions between tricyclic amines and active methylene nitriles, as inferred from analogous pathways described in the literature .
Properties
IUPAC Name |
3-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-6-5-11(17)16-8-7-15-10-4-2-1-3-9(10)14-12(15)16/h1-4H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFPOUMOBYUWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168715 | |
| Record name | 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565165-42-6 | |
| Record name | 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565165-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-β-oxo-1H-imidazo[1,2-a]benzimidazole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-{2,5,7-triazatricyclo[6400,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo compounds, while reduction can produce amines .
Scientific Research Applications
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Structural Variations
The tricyclic azatricyclo system is a common motif in several derivatives, but substituents and functional groups vary significantly:
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 3-Oxo-3-{2,5,7-triazatricyclo[...]propanenitrile (Target) | 2,5,7-Triazatricyclo[6.4.0.0²⁶]dodeca-tetraene | Ketone, Nitrile | ~400 (estimated) | Not explicitly listed |
| N-[4-(2-oxo-2-{2,5,7-triazatricyclo[...]ethyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide (BF38423) | Same core | Thiazole, Thiophene carboxamide | 409.48 | 1207025-68-0 |
| 6-oxo-N-[4-(2-oxo-2-{2,5,7-triazatricyclo[...]ethyl)-1,3-thiazol-2-yl]-1,6-dihydropyridine-3-carboxamide (BF93301) | Same core | Dihydropyridine, Carboxamide | 420.44 | 1203103-77-8 |
| (2R)-3-phenyl-2-[6-({2,5,7-triazatricyclo[...]carbonyl}amino)hexanamido]propanoic acid (IBScreen STOCK1N-67431) | Same core | Phenyl, Hexanamide chain, Carboxylic acid | 463.53 | Not provided |
Key Observations :
- Functional Group Diversity : The target compound’s nitrile group distinguishes it from analogs with amides (BF38423, BF93301) or carboxylic acids (STOCK1N-67431). Nitriles enhance electrophilicity, enabling click chemistry or further derivatization.
Physicochemical Properties
- Solubility : Nitriles generally exhibit lower polarity compared to amides or carboxylic acids, suggesting the target compound may have higher lipid solubility than BF38423 or STOCK1N-67431.
- Stability : The nitrile group is hydrolytically stable under neutral conditions but may degrade in strong acids/bases, unlike amides in BF38423, which are more resistant.
Biological Activity
3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile (CAS No. 565165-42-6) is a complex organic compound with notable structural features that suggest potential biological activities. The compound's unique triazatricyclo structure may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₀N₄O
- Molecular Weight : 226.23 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential as an anti-cancer agent and its interactions with various biochemical pathways.
Anticancer Activity
Several studies have reported the compound's efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 18 | Disruption of cell cycle progression |
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms including mitochondrial dysfunction and disruption of the cell cycle.
Mechanistic Studies
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that it causes G2/M phase arrest in cancer cells, preventing further division and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Study 1: Antitumor Efficacy in Vivo
A recent study investigated the in vivo antitumor efficacy of this compound using a xenograft model of breast cancer:
- Dosage : Administered at 10 mg/kg body weight.
- Results : Significant tumor reduction observed after 21 days of treatment compared to control groups.
Study 2: Mechanism Elucidation
Another investigation focused on elucidating the mechanism of action through molecular docking studies:
- Target Proteins : Bcl-2 family proteins and cyclin-dependent kinases (CDKs).
- Findings : High binding affinity was noted with Bcl-xL and CDK2, suggesting a direct interaction that may inhibit their function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
